molecular formula C12H14N2O B1438438 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 1173024-83-3

9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B1438438
CAS No.: 1173024-83-3
M. Wt: 202.25 g/mol
InChI Key: BICPLTPRFPFIIB-UHFFFAOYSA-N
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Description

9-Amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one: is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is part of the quinoline derivatives family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of catalysts, temperature control, and purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, while substitution reactions often use halogenating agents like bromine (Br₂).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: : In biological research, 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its derivatives are being explored for their efficacy in drug development.

Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one include quinoline, isoquinoline, and quinolone derivatives.

Uniqueness: : What sets this compound apart is its specific amino group placement and the tetrahydro structure, which contribute to its unique chemical and biological properties.

This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Its potential in medicinal chemistry and industrial applications continues to drive research and development efforts.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

7-amino-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPLTPRFPFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)N)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
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9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
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9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
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9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
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9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 6
9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

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